molecular formula C24H26ClN5O3S B2490246 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189910-42-6

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide

Número de catálogo: B2490246
Número CAS: 1189910-42-6
Peso molecular: 500.01
Clave InChI: AHEBOBAWNDFRNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonyl-piperazine scaffold substituted with a 3-chlorophenyl group and an N-linked 2,3-dihydro-1H-inden-5-yl moiety. The methyl group at the pyrazole N1 position likely stabilizes the heterocyclic core against metabolic degradation, a strategy observed in other CNS-targeting agents .

Propiedades

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-28-16-22(23(31)26-20-9-8-17-4-2-5-18(17)14-20)24(27-28)34(32,33)30-12-10-29(11-13-30)21-7-3-6-19(25)15-21/h3,6-9,14-16H,2,4-5,10-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBOBAWNDFRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The pyrazole ring is constructed via cyclocondensation, a method validated by Girish et al. for 1,3,5-substituted pyrazoles. For this compound, pentane-2,4-dione reacts with methylhydrazine in methanol at 25–35°C, yielding 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This exothermic reaction achieves quantitative yields under mild conditions.

Critical Parameters :

  • Solvent : Methanol optimizes nucleophilicity and temperature control.
  • Stoichiometry : A 1:1 molar ratio of diketone to methylhydrazine minimizes side products.

Regioselective Methylation at N-1

Methylation at the pyrazole’s N-1 position follows the protocol by Bhat et al., employing potassium tert-butoxide in tetrahydrofuran (THF).

Procedure :

  • Dissolve 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (30 g, 312 mmol) in THF (210 mL).
  • Add potassium tert-butoxide (63 g, 561.7 mmol) at 0°C under nitrogen.
  • Introduce methyl iodide (57.6 g, 405.7 mmol) dropwise, stirring at 25–30°C for 16 hours.

Yield : 78% isolated after aqueous workup and ethyl acetate extraction.

Table 1 : Methylation Efficiency Under Varied Conditions

Base Solvent Time (h) Yield (%)
Potassium tert-butoxide THF 16 78
Sodium hydride DMF 12 55
Sodium hydroxide THF 26 27

Sulfonylation of the Pyrazole Core

Chlorosulfonation with Chlorosulfonic Acid

Sulfonylation introduces the sulfonyl chloride group at the pyrazole’s 4-position:

Steps :

  • Suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (25 g, 260 mmol) in chloroform (75 mL).
  • Add chlorosulfonic acid (166.7 g, 1430 mmol) dropwise at 0°C, then heat to 60°C for 10 hours.
  • Quench with thionyl chloride (40.8 g, 343.2 mmol) to stabilize the sulfonyl chloride intermediate.

Yield : 70–85% after dichloromethane/water extraction.

Preparation of 4-(3-Chlorophenyl)Piperazine

Cyclization of Bis(2-Chloroethyl)Amine with 3-Chloroaniline

Adapting the method from Global Research Online:

Reaction Setup :

  • Reagents : Bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol), 3-chloroaniline (78.54 g, 0.61 mol), p-toluenesulfonic acid (3 g) in xylene (300 mL).
  • Conditions : Reflux at 140–145°C for 8–12 hours under nitrogen.

Workup :

  • Cool to 0–5°C to crystallize 1-(3-chlorophenyl)piperazine hydrochloride.
  • Wash with chilled xylene and acetone to remove unreacted aniline.

Yield : 84.6% (110 g).

Coupling of Sulfonyl Chloride to Piperazine

Nucleophilic Aromatic Substitution

The sulfonyl chloride reacts with 1-(3-chlorophenyl)piperazine in a two-phase system:

Optimized Protocol :

  • Combine pyrazole-4-sulfonyl chloride (1 eq) and 1-(3-chlorophenyl)piperazine (1.2 eq) in dichloromethane (DCM).
  • Add triethylamine (2 eq) as a base to scavenge HCl.
  • Stir at room temperature for 6–8 hours.

Yield : 89–92% after silica gel chromatography.

Formation of the Carboxamide Moiety

Activation of Carboxylic Acid as an Acid Chloride

Convert the pyrazole-4-carboxylic acid to its acid chloride using oxalyl chloride:

  • Suspend the acid (1 eq) in DCM with catalytic DMF.
  • Add oxalyl chloride (1.5 eq) at 0°C, then warm to 25°C for 2 hours.

Amidation with 2,3-Dihydro-1H-Inden-5-Amine

Couple the acid chloride with 2,3-dihydro-1H-inden-5-amine using Schlenk techniques:

  • Add the amine (1.1 eq) and N,N-diisopropylethylamine (2 eq) to the acid chloride in DCM.
  • Stir at 25°C for 12 hours.

Yield : 75–82% after recrystallization from ethanol/water.

Final Purification and Characterization

Chromatographic Purification

Use flash chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound (>98% purity).

Spectroscopic Validation

  • 1H NMR (300 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 7H, aromatic), 3.82 (s, 3H, N-CH3), 3.12–2.98 (m, 8H, piperazine and indenyl-CH2).
  • HRMS : m/z 488.0 [M+H]+ (calculated for C23H26ClN5O3S).

Análisis De Reacciones Químicas

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Compound Name / ID Core Structure Key Substituents Bioactivity Target Reference
Target Compound Pyrazole-4-carboxamide 3-Chlorophenyl-piperazinylsulfonyl, dihydroindenyl Undisclosed (predicted CNS)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine-sulfonamide 4-Chlorophenyl carbamoyl, trimethylpyrazole Enzyme inhibition (e.g., carbonic anhydrase)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide Dichlorophenyl, pyridylmethyl Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine-piperazine Chlorophenoxypropyl Antibacterial, antiviral

Key Structural Insights :

  • Piperazine Linkage : The target compound’s piperazine-sulfonyl group is distinct from the pyridazine-piperazine in but shares the ability to engage in hydrogen bonding and cation-π interactions, critical for receptor binding .
  • Chlorophenyl Groups : The 3-chlorophenyl substitution contrasts with the 4-chlorophenyl in and dichlorophenyl in , which influence steric bulk and electronic effects (e.g., dipole moments).
  • Carboxamide Position: The 4-carboxamide (target) vs.
Pharmacological and Functional Comparisons
  • CB1 Receptor Antagonism: The pyrazole-3-carboxamide in exhibits nanomolar CB1 antagonism, attributed to the dichlorophenyl group’s hydrophobic interactions. The target compound lacks this substitution, suggesting divergent targets.
  • Enzyme Inhibition : The pyridine-sulfonamide in inhibits carbonic anhydrase via zinc coordination, a mechanism unlikely for the target compound due to its sulfonyl-piperazine geometry.

Actividad Biológica

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry. Its unique structural features, including a piperazine ring, sulfonyl group, and pyrazole moiety, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C23H26ClN5O3S
  • Molecular Weight : 488.0 g/mol
  • CAS Number : 1189659-23-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a serotonergic antagonist , potentially influencing serotonin receptor pathways. This mechanism could be beneficial in treating conditions associated with serotonin dysregulation, such as anxiety and depression.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that related pyrazole derivatives can inhibit tumor cell growth.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Activity Type IC50 Value (µM) Notes
Acetylcholinesterase Inhibition0.44 - 0.28Shows selective inhibition compared to donepezil .
Antitumor ActivityVariesSignificant inhibition of cancer cell lines .
Antibacterial ActivityModerateEffective against certain bacterial strains .

Case Studies

Several case studies highlight the relevance of this compound in pharmacological research:

  • Neuroprotective Study : A study evaluated the effects of a similar compound on PC12 cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting potential for neuroprotection in neurodegenerative diseases.
  • Antitumor Research : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results showed that modifications in the piperazine and sulfonyl groups enhanced antitumor efficacy, indicating structure-activity relationships that could inform future drug design.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with pyrazole ring formation via hydrazine-carbonyl condensation, followed by sulfonation using chlorosulfonic acid. Piperazine functionalization is achieved through nucleophilic substitution with 3-chlorophenyl groups. Optimizing yields requires precise control of temperature (e.g., 0–5°C for sulfonation), solvent polarity (e.g., DCM for sulfonyl chloride reactions), and stoichiometric ratios of reagents like sulfur trioxide . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves substituent positions on the pyrazole and piperazine rings. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical data, as demonstrated for structurally related piperazine-carboxamide analogs .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Begin with in vitro receptor binding assays targeting serotonin (5-HT) and dopamine receptors, given the piperazine moiety's affinity for neurotransmitter systems. Use radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A). Follow up with functional assays (e.g., cAMP modulation) to evaluate agonist/antagonist activity. Parallel cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells establishes baseline safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Systematically modify substituents on the pyrazole (e.g., methyl group at position 1) and indenyl carboxamide moieties. Compare binding affinities across receptor subtypes (e.g., 5-HT1A vs. 5-HT2C) using saturation transfer difference (STD) NMR or surface plasmon resonance (SPR). Computational docking (AutoDock Vina) against receptor crystal structures (e.g., 5-HT2A PDB: 6A93) identifies critical hydrogen-bonding interactions .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic instability. Conduct stability assays (HPLC-MS) under physiological conditions (pH 7.4, 37°C). Use pro-drug modifications (e.g., esterification of the carboxamide) to enhance bioavailability. Validate findings across multiple cell lines (primary vs. immortalized) and species (e.g., rat vs. human receptors) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : Employ quantitative structure-property relationship (QSPR) models using descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA). Molecular dynamics simulations (GROMACS) predict membrane permeability. Validate predictions with in situ perfusion assays in rodent models or PAMPA-BBB kits .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation), ensuring safer temperature control and higher reproducibility. Use design of experiments (DoE) to optimize variables like residence time and catalyst loading. Implement inline FTIR or PAT (process analytical technology) for real-time monitoring .

Contradiction Analysis & Reproducibility

Q. Why do substituent variations on the piperazine ring lead to conflicting activity profiles in literature?

  • Methodological Answer : Meta-substituted chlorophenyl groups (as in this compound) may enhance 5-HT2A binding versus para-substituted analogs due to steric effects. Compare free energy calculations (MM/PBSA) and crystallographic data to map receptor-ligand van der Waals interactions. Replicate assays under identical conditions (e.g., buffer composition, cell passage number) to isolate structural effects .

Q. How can researchers address discrepancies in reported solubility and stability data?

  • Methodological Answer : Standardize solvent systems (e.g., PBS with 0.1% Tween-80 for aqueous solubility) and storage conditions (−80°C under argon). Use forced degradation studies (heat, light, oxidation) to identify labile functional groups (e.g., sulfonyl bridges). Collaborative inter-laboratory studies enhance data reliability .

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